DS-1001B is a novel selective mutant IDH1 inhibitor, ameliorating aberrant histone modifications and impairing tumor activity in chondrosarcoma.
DS-1001b
CAS No.: 1898207-64-1
Cat. No.: VC0526652
Molecular Formula: C29H29Cl3FN3O4
Molecular Weight: 608.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1898207-64-1 |
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Molecular Formula | C29H29Cl3FN3O4 |
Molecular Weight | 608.9 g/mol |
IUPAC Name | (E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine |
Standard InChI | InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+; |
Standard InChI Key | UPPAAWQBZQBNIE-USRGLUTNSA-N |
Isomeric SMILES | CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N |
SMILES | CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N |
Canonical SMILES | CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
DS-1001b is characterized by its specific molecular composition and physical properties that enable its therapeutic function. The compound has been designed to selectively target mutant forms of IDH1.
Basic Identification and Properties
DS-1001b has been assigned the CAS numbers 1898206-17-1 and 1898207-64-1 in different sources. Its molecular properties are summarized in the following table:
Property | Value |
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Molecular Weight | 608.92 |
Chemical Formula | C29H29Cl3FN3O4 |
Appearance | Solid |
Solubility | DMSO: 14 mg/mL (22.99 mM) |
Storage Recommendation | Low temperature; powder at -20°C for 3 years; in solvent at -80°C for 1 year |
The chemical structure of DS-1001b incorporates specific functional groups that enable selective binding to mutant IDH1 enzymes while allowing for blood-brain barrier penetration .
Chemical Synthesis and Development
DS-1001b was specifically designed as a brain-penetrant inhibitor, with structural features that enable it to cross the blood-brain barrier while maintaining selective inhibitory action against mutant IDH1 forms . The chemical development prioritized oral bioavailability and central nervous system penetration to effectively target brain tumors .
Pharmacological Properties
The therapeutic potential of DS-1001b lies in its selective inhibition of mutant IDH1 enzymes, which play a crucial role in the pathogenesis of various cancers, particularly gliomas.
Mechanism of Action
DS-1001b functions as a selective inhibitor of mutant IDH1 R132X, particularly targeting the common R132H and R132C mutations with high potency. The compound demonstrates IC50 values of 8.4 nM and 11 nM against IDH1 R132H and R132C mutants, respectively . Importantly, DS-1001b strongly inhibits mutant IDH1 without significant activity against wild-type IDH1 or mutant IDH2 (IC50 > 10 μM), highlighting its selectivity profile .
The primary mechanism involves inhibition of mutant IDH1, which normally produces the oncometabolite D-2-hydroxyglutarate (D-2-HG). This oncometabolite accumulates in cells, leading to epigenetic dysregulation, oncogenesis, and subsequent clonal expansion . By inhibiting mutant IDH1, DS-1001b reduces D-2-HG levels, potentially reversing these oncogenic processes .
Target Specificity
Studies have confirmed that DS-1001b displays remarkable selectivity for mutant IDH1 enzymes over wild-type variants. This selectivity is crucial for its therapeutic potential, as it allows for targeted inhibition of cancer cells harboring IDH1 mutations while sparing normal cells with wild-type IDH1 .
Preclinical Studies
Before advancing to human trials, DS-1001b underwent extensive preclinical evaluation to establish its efficacy and safety profile.
In Vitro Studies
Laboratory investigations demonstrated that DS-1001b effectively impairs the proliferation of IDH1-mutant glioblastoma multiforme (GBM) cells while showing minimal effects on IDH wild-type GBM cells . This selective growth inhibition provides strong evidence for the compound's targeted mechanism of action. Additionally, research has shown that DS-1001b impairs the proliferation of chondrosarcoma cells harboring IDH1 mutations, suggesting potential applications beyond brain tumors .
In Vivo Studies
Animal studies have provided compelling evidence for DS-1001b's efficacy and BBB penetration:
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DS-1001b induced differentiation in a subcutaneous patient-derived xenograft (PDX) model of IDH1-mutant glioma
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The compound effectively permeated the blood-brain barrier in preclinical models
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DS-1001b demonstrated significant inhibition of tumor growth in an orthotopic PDX model, confirming its ability to reach therapeutic concentrations in brain tissue
These findings collectively supported the advancement of DS-1001b into clinical trials for patients with IDH1-mutant brain tumors.
Clinical Development
The clinical evaluation of DS-1001b has primarily focused on patients with IDH1-mutant gliomas, with promising early results.
Phase I Clinical Trial Design
The first-in-human study of DS-1001b (NCT03030066) was a multicenter, open-label, dose-escalation phase I trial evaluating the compound in patients with recurrent or progressive IDH1-mutant gliomas . Key features of the trial design included:
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Patient eligibility: Adults with recurrent/progressive IDH1 R132X mutant glioma
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Dosing regimen: Continuous twice-daily (bid) oral administration
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Dose levels: 125-1400 mg bid, using a modified continual reassessment method for dose escalation
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Response assessment: RANO and RANO-LGG criteria for evaluating tumor response
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Additional investigations: Tumor samples from patients undergoing salvage surgery were collected to measure DS-1001b and D-2-HG levels
Clinical Efficacy
Between January 2017 and May 2019, 47 patients received DS-1001b treatment, with promising clinical outcomes observed across different glioma subtypes . The efficacy results are summarized in the following table:
Parameter | Enhancing Gliomas (n=35) | Non-enhancing Gliomas (n=12) |
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Complete Response | 1 patient | 0 patients |
Partial Response | 5 patients | 0 patients |
Minor Response | Not applicable | 4 patients |
Stable Disease | 11 patients | 8 patients |
Objective Response Rate | 17.1% | 33.3% |
Median Progression-Free Survival | 10.4 months (95% CI: 6.1-17.7) | Not reached (95% CI: 24.1-not reached) |
Ongoing Treatment Rate | 14% (5/35) | 58% (7/12) |
These results demonstrate clinically meaningful activity of DS-1001b in both enhancing and non-enhancing IDH1-mutant gliomas, with particularly durable responses observed in the non-enhancing cohort .
Pharmacodynamic Effects
Clinical validation of DS-1001b's mechanism of action was provided by analysis of tumor samples. Seven on-treatment brain tumor samples showed significantly lower amounts of D-2-HG compared with pre-study archived samples, confirming the compound's ability to inhibit mutant IDH1 activity in humans and reduce the production of this oncometabolite .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of DS-1001b supports its application in brain tumors through consistent drug exposure and CNS penetration.
Systemic Pharmacokinetics
Clinical investigation demonstrated that DS-1001b exhibits dose-dependent pharmacokinetics, with peak plasma concentration (Cmax) and area under the curve (AUC) increasing proportionally with dose escalation . This linear pharmacokinetic profile facilitates predictable drug exposure and simplifies dosing considerations.
Brain Penetration
Crucially for a compound targeting brain tumors, DS-1001b demonstrates favorable penetration across the blood-brain barrier. The brain/plasma ratio of the free form of DS-1001b ranged from 0.19 to 0.77 in three patients who underwent surgical resection after treatment , confirming the compound's ability to achieve therapeutically relevant concentrations in brain tissue.
Current Status and Future Directions
DS-1001b continues to advance through clinical development, with ongoing studies exploring its potential in various IDH1-mutant tumor types.
Ongoing Clinical Trials
Following the promising results from the phase I trial, a study of DS-1001 in patients with chemotherapy- and radiotherapy-naïve IDH1-mutated WHO grade 2 glioma is ongoing (NCT04458272) . This study aims to evaluate the efficacy of DS-1001b in an earlier disease setting, potentially expanding its therapeutic applications.
Future Perspectives
Based on the compelling clinical data, DS-1001b represents a promising therapeutic approach for IDH1-mutant gliomas. Future research directions may include:
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